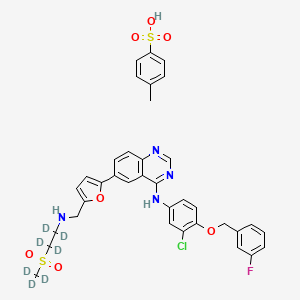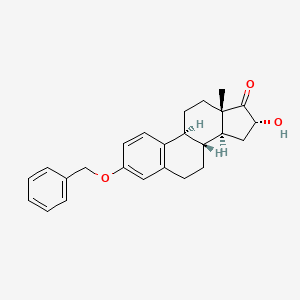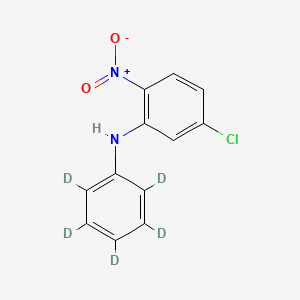
Pentylenetetrazole-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylenetetrazole-d6 is a deuterated form of pentylenetetrazole, a compound known for its convulsant properties. The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of pentylenetetrazole. The molecular formula of this compound is C6H4D6N4, and it has a molecular weight of 144.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a deuterated amine or azide.
Cyclization: The precursor undergoes cyclization to form the tetrazole ring structure.
Deuterium Incorporation: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Industrial production may also involve additional steps such as crystallization and drying to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pentylenetetrazole-d6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Pentylenetetrazole-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of pentylenetetrazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pentylenetetrazole.
Seizure Research: Utilized in animal models to study seizure mechanisms and evaluate potential anticonvulsant drugs.
Neuropharmacology: Investigates the effects of pentylenetetrazole on the central nervous system and its interaction with neurotransmitter receptors.
Mécanisme D'action
Pentylenetetrazole-d6 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. It acts as a non-competitive antagonist at the picrotoxin binding site on the GABA-A receptor, leading to decreased inhibitory neurotransmission. This results in increased neuronal excitability and the induction of seizures. Additionally, this compound influences ion channels, increasing calcium and sodium influx, which further contributes to neuronal depolarization and seizure activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentylenetetrazole: The non-deuterated form, used for similar research purposes.
Bicuculline: Another GABA-A receptor antagonist used in seizure research.
Picrotoxin: A convulsant compound that also acts on the GABA-A receptor.
Uniqueness
Pentylenetetrazole-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The deuterium atoms provide distinct signals that help in tracking the compound’s metabolic fate and interactions in biological systems .
Propriétés
Numéro CAS |
1329509-68-3 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
144.211 |
Nom IUPAC |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
Clé InChI |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES |
C1CCC2=NN=NN2CC1 |
Synonymes |
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6; 1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6; 1,5-Pentamethylenetetrazole-d6; 6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6; 7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6; Angiazol-d6; Cardiazo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)










